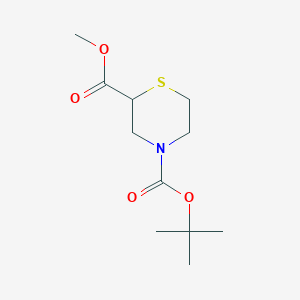
4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate is a chemical compound with the molecular formula C11H19NO4S and a molecular weight of 261.34 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with tert-butyl and methyl groups, along with two carboxylate groups.
Métodos De Preparación
The synthesis of 4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate typically involves the reaction of thiomorpholine derivatives with tert-butyl and methyl substituents under specific conditions. One common method involves the use of dioxane as a solvent and hydrochloric acid as a reagent . The reaction mixture is stirred at room temperature for an extended period, followed by the removal of the solvent under reduced pressure to yield the desired compound.
Análisis De Reacciones Químicas
4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiomorpholine ring to its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate groups can be replaced by other functional groups.
Aplicaciones Científicas De Investigación
4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and the carboxylate groups play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with sulfur-containing enzymes .
Comparación Con Compuestos Similares
4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate can be compared with similar compounds such as:
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate: This compound has a similar structure but lacks the sulfur atom, which may result in different chemical and biological properties.
2,6-Di-tert-butyl-4-methylpyridine: Although structurally different, this compound shares the tert-butyl and methyl substituents, making it useful for comparative studies in terms of steric and electronic effects.
The uniqueness of this compound lies in its thiomorpholine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
IUPAC Name |
4-O-tert-butyl 2-O-methyl thiomorpholine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-5-6-17-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWMUIXUMIVRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

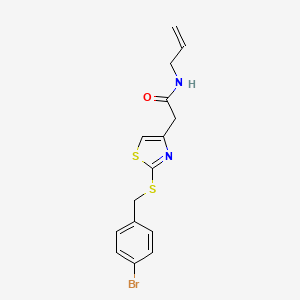
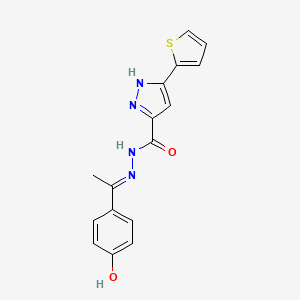
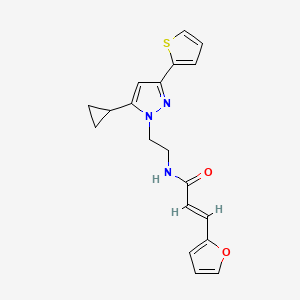
![2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one](/img/structure/B2690122.png)
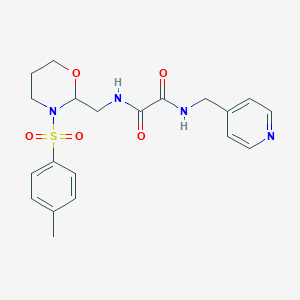
![5-((4-bromobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690126.png)
![N-[(4-cyclohexyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2690128.png)

![5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2690131.png)
![Methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2690132.png)
![2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2690133.png)
![4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide](/img/structure/B2690134.png)
![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B2690135.png)
